2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile

Catalog No.
S8092528
CAS No.
M.F
C8H5Cl2NS
M. Wt
218.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile

Product Name

2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile

IUPAC Name

2-(2,5-dichlorophenyl)sulfanylacetonitrile

Molecular Formula

C8H5Cl2NS

Molecular Weight

218.10 g/mol

InChI

InChI=1S/C8H5Cl2NS/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,4H2

InChI Key

NVNHGQPPWCQIQL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)SCC#N)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)SCC#N)Cl

2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile is an organosulfur compound characterized by the presence of a dichlorophenyl group and a sulfanyl functional group attached to an acetonitrile moiety. Its molecular formula is C9H7Cl2NSC_9H_7Cl_2NS, indicating the presence of two chlorine atoms, a sulfur atom, and a nitrile group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features.

  • Nucleophilic Substitution: The sulfanyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: Under certain conditions, the sulfanyl group may be oxidized to form sulfoxides or sulfones.
  • Hydrolysis: The nitrile group can undergo hydrolysis to yield corresponding carboxylic acids.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects: Research indicates potential anti-inflammatory effects, making it a candidate for further development in therapeutic applications.
  • Inhibition of Enzymatic Activity: The compound may interact with specific enzymes, inhibiting their function and affecting metabolic pathways.

These biological activities highlight the compound's potential in medicinal chemistry and pharmacology.

The synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile can be achieved through several methods:

  • Direct Reaction of 2,5-Dichlorobenzenethiol with Acetonitrile:
    • React 2,5-dichlorobenzenethiol with acetonitrile in the presence of a base (e.g., sodium hydride) to facilitate nucleophilic substitution.
  • Use of Sulfanyl Chloride:
    • Treat 2,5-dichlorobenzene with thionyl chloride to form 2,5-dichlorobenzenesulfanyl chloride, which can then react with acetonitrile.
  • Catalytic Methods:
    • Employ transition metal catalysts to enhance reaction rates and yields during the synthesis process.

These methods provide flexibility in producing the compound while allowing for variations in reaction conditions.

The applications of 2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile are diverse:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new medications.
  • Agricultural Chemicals: Its potential antimicrobial properties make it suitable for use as a pesticide or fungicide.
  • Chemical Intermediates: The compound can be utilized as an intermediate in synthesizing other complex molecules in organic chemistry.

These applications underscore its relevance across various industries.

Interaction studies of 2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile focus on its binding affinity to biological targets:

  • Receptor Binding Assays: Investigating how the compound interacts with specific receptors can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit enzyme activity can elucidate its therapeutic potential and guide drug design.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(Phenylsulfanyl)acetonitrileContains a phenyl group instead of dichloroLacks halogen substituents
4-(Chlorophenyl)sulfanyl acetonitrileContains a chlorophenyl groupDifferent substitution pattern
3-(Trifluoromethylphenyl)sulfanyl acetonitrileFeatures trifluoromethyl instead of dichloroEnhanced lipophilicity due to fluorine

Uniqueness: The presence of both dichlorophenyl and sulfanyl groups distinguishes 2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile from these analogs. This unique combination allows for diverse chemical reactivity and potential applications that are not fully realized in similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

216.9519757 g/mol

Monoisotopic Mass

216.9519757 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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